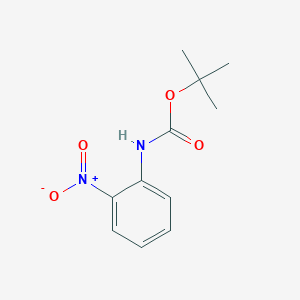

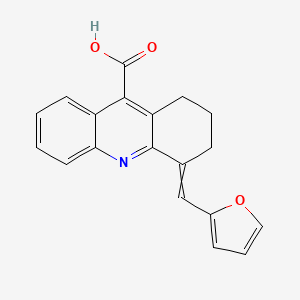

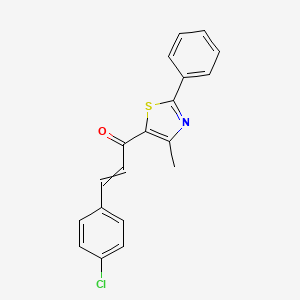

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Übersicht

Beschreibung

2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of isatoic anhydrides with various reagents. For instance, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives was achieved by reacting methyl isocyanoacetate with isatoic anhydrides in the presence of a base, followed by hydrolysis . Similarly, 2-aminoquinolines were obtained from arylacetaldehydes, secondary amines, and aryl azides in a one-pot reaction . These methods suggest that the synthesis of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could potentially be achieved through analogous multicomponent reactions or by modifying existing synthetic routes to incorporate the 2-thienyl moiety.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, with the planar atoms of the dihydropyridine ring forming a dihedral angle with the benzene ring . This information can be extrapolated to predict the molecular geometry of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, which may exhibit similar conformational features.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including organocatalysis, as demonstrated by 2-aminoquinazolin-4(3H)-one, which was used as an organocatalyst for the activation of aldehydes to synthesize tertiary amines . The reactivity of the amino group and the potential for the formation of Schiff bases, as seen in the synthesis of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline , suggests that 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one could also participate in similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one are not detailed in the provided papers, the properties of related quinazolinone compounds can be indicative. These compounds typically exhibit solid-state properties and can be characterized by techniques such as IR, NMR, and mass spectrometry . The antimicrobial activities of some quinazolinone derivatives and the antiallergic activity of aminocarbostyrils suggest that the compound may also possess biological activities worth exploring.

Wissenschaftliche Forschungsanwendungen

Catalyzed Synthesis : Research demonstrates that 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized through a one-pot, three-component reaction catalyzed by various substances. For example, silica-bonded N-propylsulfamic acid (SBNPSA) has been used as a catalyst for the synthesis of these derivatives (Niknam, Jafarpour, & Niknam, 2011). Similarly, an oxone-mediated method for preparing 2,3-dihydroquinazolin-4(1H)-ones has been described, demonstrating a mild and efficient synthetic approach (Sriramoju, Kurva, & Madabhushi, 2018).

Green Chemistry Approaches : There is a significant focus on developing eco-friendly methods for synthesizing these compounds. For instance, a study describes an efficient and environmentally benign protocol for synthesizing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives using 2-methyl tetrahydrofuran as an alternative solvent, highlighting the push towards greener chemistry in this field (Almarhoon et al., 2019).

Antimicrobial and Anticonvulsant Activities : Some studies have explored the biological activities of quinazolinone derivatives. For example, novel derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant properties, showcasing the potential of these compounds in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Molecular Structure Analysis : Detailed studies on the molecular structure of these compounds are also prevalent. For instance, the crystal structure of certain derivatives has been confirmed through single-crystal X-ray analysis, enhancing our understanding of their chemical properties and potential applications (Tinguiano et al., 2012).

Eigenschaften

IUPAC Name |

2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBIOMBKWGPZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

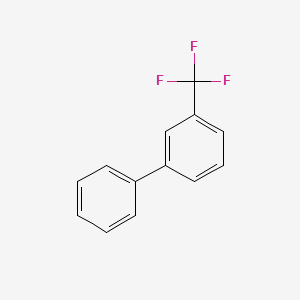

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

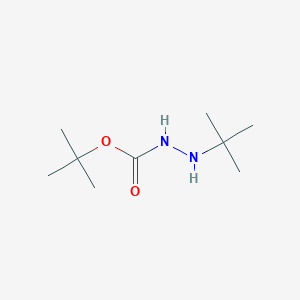

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

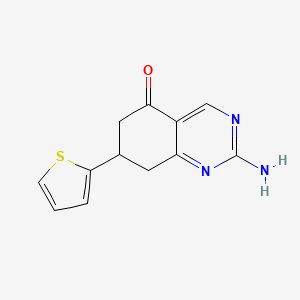

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)